SMARCA2 ligand-6

SMARCA2 PROTAC Bromodomain

SMARCA2 ligand-6 (CAS: 2408394-89-6, C18H20N6O, MW: 336.39) is a PROTAC-targeted protein ligand, specifically designed as a high-affinity binder for the bromodomain of SMARCA2. This compound serves as the SMARCA2-recruiting element in VHL-based heterobifunctional PROTACs, such as the tool compound ACBI2, which demonstrates selective degradation of SMARCA2 over SMARCA4.

Molecular Formula C18H20N6O
Molecular Weight 336.4 g/mol
Cat. No. B15600847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2 ligand-6
Molecular FormulaC18H20N6O
Molecular Weight336.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20N6O/c19-18-15(9-16(22-23-18)14-3-1-2-4-17(14)25)12-10-21-24(11-12)13-5-7-20-8-6-13/h1-4,9-11,13,20,25H,5-8H2,(H2,19,23)
InChIKeyNTYWQJXGVKXCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SMARCA2 ligand-6: A Selective PROTAC Ligand for Targeting SMARCA2 in Degrader Development


SMARCA2 ligand-6 (CAS: 2408394-89-6, C18H20N6O, MW: 336.39) is a PROTAC-targeted protein ligand, specifically designed as a high-affinity binder for the bromodomain of SMARCA2 . This compound serves as the SMARCA2-recruiting element in VHL-based heterobifunctional PROTACs, such as the tool compound ACBI2, which demonstrates selective degradation of SMARCA2 over SMARCA4 [1]. The molecular structure of SMARCA2 ligand-6 features a 6-substituted pyridazine core, enabling potent binding (Kd ≈ 32 nM) to SMARCA2 and forming a stable ternary complex with VHL/ElonginC/ElonginB, as confirmed by X-ray crystallography (PDB: 7Z77) [2][3]. This ligand is integral to the development of orally bioavailable SMARCA2 degraders with demonstrated in vivo efficacy in SMARCA4-deficient cancer models [1].

Why SMARCA2 ligand-6 Cannot Be Replaced by Other SMARCA2/4 Ligands or Inhibitors


The specific structural and pharmacological properties of SMARCA2 ligand-6 preclude simple substitution with other SMARCA2/4-targeting ligands. Unlike pan-SMARCA2/4 bromodomain inhibitors such as PFI-3 (Kd = 81 nM) or SGC-SMARCA-BRDVIII (Kd = 35 nM for SMARCA2), SMARCA2 ligand-6 is not an inhibitor but a PROTAC ligand designed for incorporation into degraders [1]. Its binding affinity to SMARCA2 (Kd = 32 nM) is comparable to these inhibitors, but its critical differentiator is its ability to engage the VHL E3 ligase and form a ternary complex, a prerequisite for PROTAC-mediated degradation [2]. Other ligands, such as those in ACBI1 (SMARCA2/4 dual degrader), lack the same selectivity profile (ACBI1 degrades both SMARCA2 and SMARCA4 with DC50s of 6 nM and 11 nM, respectively) and are not suitable for achieving selective SMARCA2 degradation, which is essential for avoiding on-target toxicity in SMARCA4 wild-type cells . Moreover, SMARCA2 ligand-6 has been validated in an orally bioavailable PROTAC (ACBI2) that shows in vivo efficacy, a milestone not achieved with most other ligands [3]. Therefore, substituting SMARCA2 ligand-6 with a generic bromodomain binder would compromise the designed degradation profile, potentially altering cellular potency and selectivity in SMARCA4-deficient cancer models.

Quantitative Evidence for SMARCA2 ligand-6: Comparative Binding Affinity and Selectivity


High-Affinity Binding to SMARCA2 Bromodomain: Comparable to Known Inhibitors

SMARCA2 ligand-6 exhibits a dissociation constant (Kd) of 32 nM for the SMARCA2 bromodomain, as determined by the BROMOscan LeadHunter assay [1]. This affinity is comparable to or better than several well-characterized SMARCA2/4 bromodomain inhibitors, including PFI-3 (Kd = 81 nM) and SGC-SMARCA-BRDVIII (Kd = 35 nM) [2][3]. The affinity for SMARCA4 is slightly lower (Kd = 33 nM), while binding to PBRM1 bromodomain 5 is weaker (Kd = 53 nM), indicating a degree of selectivity for SMARCA2 over PBRM1 but not over SMARCA4 [1].

SMARCA2 PROTAC Bromodomain Binding Affinity

Structural Basis for Ternary Complex Formation with VHL

The X-ray crystal structure (PDB: 7Z77) at 1.97 Å resolution reveals that SMARCA2 ligand-6, when linked to a VHL ligand, forms a stable ternary complex with SMARCA2 bromodomain and the VHL/ElonginC/ElonginB E3 ligase complex [1]. This structural data confirms a productive binding mode that is essential for efficient ubiquitination and subsequent degradation of SMARCA2. In contrast, many early SMARCA2 ligands lacked this validated ternary complex geometry, resulting in inefficient degradation [2].

PROTAC Crystallography Ternary Complex VHL

Selective SMARCA2 Degradation Over SMARCA4 in PROTAC Format

When incorporated into the PROTAC ACBI2, SMARCA2 ligand-6 enables selective degradation of SMARCA2 over SMARCA4 in ex vivo human whole blood assays and in vivo models [1]. This selectivity contrasts with the dual SMARCA2/4 degrader ACBI1, which degrades both proteins with DC50s of 6 nM and 11 nM, respectively, in MV-4-11 cells . While direct DC50 values for ACBI2 are not publicly disclosed in the same units, the reported in vivo efficacy and selectivity profile underscore the unique utility of SMARCA2 ligand-6 in achieving paralog-specific degradation [1].

PROTAC Degradation Selectivity SMARCA2

Optimal Research and Preclinical Applications for SMARCA2 ligand-6


Development of SMARCA2-Selective PROTACs for Cancer Therapeutics

SMARCA2 ligand-6 is the ideal starting point for designing VHL-recruiting PROTACs aimed at achieving selective SMARCA2 degradation in SMARCA4-mutant cancers, such as ovarian small cell carcinoma of the hypercalcemic type and non-small cell lung cancer. Its validated ternary complex structure (PDB: 7Z77) and successful incorporation into the orally bioavailable degrader ACBI2 demonstrate its translational potential [1][2].

Chemical Biology Tool for Studying SMARCA2 Function in Chromatin Remodeling

Researchers investigating the role of SMARCA2 in the BAF chromatin remodeling complex can use SMARCA2 ligand-6-based PROTACs (e.g., ACBI2) as chemical probes. These tools enable acute and selective degradation of SMARCA2, facilitating studies on its synthetic lethal interaction with SMARCA4 deficiency, without the confounding effects of SMARCA4 inhibition [1][3].

Benchmarking and Optimization of PROTAC Linker Chemistry

Given the well-characterized binding mode of SMARCA2 ligand-6 to both SMARCA2 bromodomain and VHL (PDB: 7Z77), this ligand serves as a reliable building block for testing linker designs in PROTAC development. Its consistent ternary complex geometry allows medicinal chemists to systematically vary linker composition and length to optimize degradation efficiency, cellular permeability, and oral bioavailability [1].

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